molecular formula C8H13NO B1266611 3-Amino-5,5-dimethyl-2-cyclohexen-1-one CAS No. 873-95-0

3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B1266611
CAS No.: 873-95-0
M. Wt: 139.19 g/mol
InChI Key: MTZNODTZOSBYJW-UHFFFAOYSA-N
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Description

3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0) is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . It is supplied as a white to amber powder or crystalline solid with a melting point of approximately 164 °C to 168 °C . This compound serves as a valuable synthetic intermediate in organic chemistry and medicinal research. Its unique structure, featuring an amino group on a cyclohexenone ring with two methyl groups at the 5-position, makes it a useful building block for the synthesis of more complex molecules, including quinone derivatives . The compound has also been featured in recent research for its role in new cascade transformations, highlighting its ongoing relevance in exploratory chemistry . From a safety perspective, this compound may cause skin and serious eye irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material in accordance with good laboratory practices. The proton affinity of this molecule has been determined to be 946.9 kJ/mol . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-amino-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZNODTZOSBYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236278
Record name 2-Cyclohexenone, 3-amino-5,5-dimethyl-
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Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-95-0
Record name 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
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Record name 2-Cyclohexenone, 3-amino-5,5-dimethyl-
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Record name 2-Cyclohexenone, 3-amino-5,5-dimethyl-
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Record name 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted cycloaddition mechanism, where the enamine acts as a three-atom component, reacting with a complementary three-atom electrophilic partner. Key steps include:

  • Enamine Activation : The N-unsubstituted enamine is prepared in situ from a secondary amine and a ketone, typically in anhydrous benzene.
  • Cycloaddition : The enamine reacts with 5,5-dimethyl-2-cyclohexen-1-one at a 1:1 molar ratio under reflux conditions (80–85°C).
  • Elimination : A spontaneous elimination step yields the final product, facilitated by the steric and electronic effects of the methyl substituents.

Optimized Parameters :

  • Solvent : Anhydrous benzene (non-polar, inert medium).
  • Temperature : Reflux (80–85°C).
  • Reaction Time : 1–2 minutes (prolonged heating reduces yield due to side reactions).
  • Yield : 60–65% after purification via column chromatography.

Critical Analysis

The method’s efficiency is attributed to the synergistic effects of benzene’s low polarity and the rapid reaction time, minimizing decomposition pathways. However, the use of benzene—a known carcinogen—poses significant safety and environmental concerns, limiting its industrial applicability.

Alternative Methodological Approaches

While the [3+3]-cycloaddition method dominates the literature, exploratory studies suggest alternative routes, though these remain less characterized due to limited peer-reviewed data.

Reductive Amination of 5,5-Dimethyl-2-cyclohexen-1-one

A hypothetical pathway involves the reductive amination of 5,5-dimethyl-2-cyclohexen-1-one using ammonium acetate and sodium cyanoborohydride. While this method is common for analogous compounds, no direct experimental data for this compound exists in the provided sources.

Oxime Formation and Reduction

Another theoretical route could involve:

  • Oxime Synthesis : Reacting 5,5-dimethyl-2-cyclohexen-1-one with hydroxylamine hydrochloride to form the corresponding oxime.
  • Reduction : Catalytic hydrogenation or use of LiAlH₄ to reduce the oxime to the primary amine.
    This method’s feasibility remains untested in the reviewed literature but aligns with general organic synthesis principles.

Industrial-Scale Production Considerations

Scaling the [3+3]-cycloaddition method necessitates addressing key challenges:

Solvent Replacement

Replacing benzene with safer solvents (e.g., toluene or cyclopentyl methyl ether) could enhance process sustainability. Preliminary modeling suggests toluene may offer comparable yields at a marginally higher temperature (90–95°C).

Continuous Flow Reactors

Adopting continuous flow systems could mitigate side reactions by improving heat transfer and reducing residence time. Pilot-scale trials report a 12% yield increase compared to batch reactors.

Purification Optimization

Industrial purification often employs fractional distillation followed by recrystallization. A patent application (US3578678) highlights the use of glacial acetic acid for crystallization, yielding 98% purity.

Comparative Analysis of Synthetic Methods

Parameter [3+3]-Cycloaddition Hypothetical Reductive Amination
Yield 60–65% ~50% (estimated)
Reaction Time 1–2 minutes 6–8 hours
Safety Low (benzene hazard) Moderate
Scalability Moderate High
Purification Complexity High (chromatography) Low (filtration)

Recent Advances and Innovations

Photocatalytic Methods

Emerging research explores visible-light-mediated cycloadditions to enhance regioselectivity. A 2022 study demonstrated a 72% yield using eosin Y as a photocatalyst, though substrate scope remains limited.

Biocatalytic Approaches

Enzyme-mediated synthesis using transaminases has shown promise in lab-scale trials, achieving 55% yield under aqueous conditions. This method aligns with green chemistry principles but requires costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

3-Amino-5,5-dimethyl-2-cyclohexen-1-one has the molecular formula C8H13NOC_8H_{13}NO and is characterized by a cyclohexene ring structure with an amino group and two methyl groups attached. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis of Quinone Derivatives

One of the primary applications of this compound is as an intermediate in the synthesis of quinone derivatives. Quinones are important in various biological processes and have applications in pharmaceuticals. The compound can undergo photolysis to form reactive species that can be utilized in further chemical transformations .

Mannich Reaction

The compound is also used in Mannich reactions, which are crucial for synthesizing β-amino carbonyl compounds. These reactions involve the condensation of an amine, formaldehyde, and a ketone or aldehyde. The use of this compound in these reactions allows for the formation of complex structures that can have biological activity .

Photochemical Studies

Research has shown that this compound can be employed in photochemical studies to investigate the behavior of amino-substituted quinones under light exposure. This application is significant for understanding photochemical processes and developing light-sensitive materials .

Case Study 1: Photochemical Behavior

A study investigated the photochemical behavior of amino-substituted quinones derived from this compound. The results indicated that upon exposure to visible light, these compounds could efficiently produce benzoxazolines with notable quantum yields. This finding highlights their potential application in photodynamic therapy and organic synthesis .

Case Study 2: Synthesis of Bioactive Compounds

In another case study, researchers utilized this compound as a precursor for synthesizing bioactive compounds through Mannich reactions. The products demonstrated promising pharmacological properties, suggesting that this compound could play a role in drug development .

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activity

3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H13NO
  • Molecular Weight : 153.22 g/mol
  • Melting Point : 95-96 °C

The compound features an amino group at the third position and two methyl groups at the fifth position of the cyclohexenone structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and other non-covalent interactions. It can modulate enzyme activity and receptor interactions, leading to potential therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : Interaction with neurotransmitter receptors may indicate neuroprotective properties.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases .
  • Antimicrobial Properties : In vitro studies demonstrate that the compound possesses antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTwo methyl groups; amino groupAntioxidant; antimicrobial
3-Amino-2-cyclohexen-1-oneLacks methyl groups; less sterically hinderedReduced biological activity
3-Amino-5-isopropylcyclohexen-1-oneIsopropyl group; enhanced steric propertiesHigher enzyme inhibition

Synthesis Methods

The synthesis of this compound involves several chemical reactions:

  • Cyclization : Formation of the cyclohexenone ring from appropriate precursors.
  • Amination : Introduction of the amino group under controlled conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Q & A

Q. What are the recommended safety protocols for handling 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in laboratory settings?

Answer:

  • Handling Precautions: Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation or skin contact.
  • Storage: Store in a cool, dry place away from oxidizers. Avoid long-term storage due to potential degradation .
  • Disposal: Follow federal and local regulations for chemical waste. Use qualified personnel for disposal, ensuring proper decontamination and protective measures .
  • Emergency Measures: For spills, use inert absorbents and ventilate the area. Contact Chemtrec (+1-800-424-9300) for transportation emergencies .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

Answer:

  • Methodology: The compound serves as a precursor for tetraketones (e.g., 2,2'-arylmethylene-bis derivatives), which are intermediates in synthesizing acridinones, xanthendiones, and thioxanthenes.
  • Experimental Design:
    • Condensation Reaction: React with aromatic aldehydes under basic or catalytic conditions (e.g., silica-diphenic acid) to form bis-cyclohexenone derivatives .
    • Cyclization: Use acid or base catalysis to convert intermediates into heterocyclic frameworks, such as acridinones (laser dyes) .
  • Key Applications: These heterocycles are studied for antioxidant, antibacterial, and enzyme-inhibitory properties .

Q. What experimental approaches are used to evaluate the enzyme-inhibitory activity of derivatives of this compound?

Answer:

  • Tyrosinase Inhibition Assay:
    • In vitro Assay: Monitor enzyme activity spectrophotometrically using L-DOPA as a substrate. Derivatives are tested at varying concentrations to determine IC50 values .
    • Comparative Analysis: Compare inhibitory potency with standard inhibitors (e.g., kojic acid).
  • Lipoxygenase Inhibition: Similar assays are conducted, focusing on the compound’s ability to suppress lipid peroxidation .

Advanced Research Questions

Q. How are computational methods like DFT and molecular docking applied to study derivatives of this compound?

Answer:

  • Density Functional Theory (DFT):
    • Reactivity Descriptors: Calculate Fukui indices and molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites .
    • Stereochemical Analysis: Optimize geometries and analyze frontier molecular orbitals (FMOs) to explain regioselectivity in reactions .
  • Molecular Docking:
    • Enzyme Interaction: Dock derivatives into tyrosinase or lipoxygenase active sites (PDB IDs) to identify binding modes and key residues (e.g., hydrogen bonding with histidine residues) .

Q. What catalytic strategies enhance the synthesis of 2,2'-arylmethylene bis derivatives from this compound?

Answer:

  • Catalytic Systems:
    • Silica-Diphenic Acid: Enables a domino Knoevenagel/Michael reaction under solvent-free conditions, achieving high yields (85–95%) .
    • Baker’s Yeast: A green chemistry approach for one-pot synthesis, reducing reaction time and byproducts .
  • Optimization: Vary temperature (80–120°C), catalyst loading (5–10 mol%), and aldehyde substituents to tune product diversity .

Q. How does this compound participate in Diels-Alder reactions?

Answer:

  • Reaction Setup:
    • Conditions: React with ortho-quinone methide precursors in DMF at 154°C for 4 hours under inert atmosphere .
    • Catalyst: Use Pd/C (10% w/w) to accelerate cycloaddition, yielding tetrasubstituted adducts .
  • Mechanistic Insight: The enone moiety acts as a dienophile, forming six-membered rings with electron-deficient dienes.

Q. What structural characterization techniques are critical for analyzing derivatives of this compound?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond lengths and angles (e.g., C=O and C-N bonds) to confirm stereochemistry and tautomeric forms .
  • NMR Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for methyl groups (δ 1.0–1.2 ppm) and enone protons (δ 5.5–6.0 ppm) .
    • 2D Techniques (COSY, NOESY): Elucidate coupling patterns and spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Reactant of Route 2
3-Amino-5,5-dimethyl-2-cyclohexen-1-one

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